Cangrelor is a potent, intravenous, direct-acting P2Y12 antagonist. [] It is classified as an adenosine triphosphate (ATP) analog. [] In scientific research, cangrelor serves as a valuable tool for studying platelet function and the role of the P2Y12 receptor in thrombosis. [] It is particularly useful due to its rapid onset and quickly reversible action, allowing for precise control of platelet inhibition in experimental settings. []
Optimizing Dosing and Monitoring Strategies: Further research is needed to establish optimal dosing and monitoring strategies for cangrelor in different clinical settings. [, ] This includes exploring the use of platelet function testing to guide dose adjustments and personalize therapy. []
Investigating the Role of Cangrelor in Specific Patient Populations: Research should focus on evaluating the efficacy and safety of cangrelor in specific patient populations, such as those with high bleeding risk, [] those with renal or hepatic impairment, [] and pediatric patients with congenital heart disease. []
Expanding Applications in Neurovascular Interventions: Further research is needed to assess the full potential of cangrelor in neurovascular interventions. [, , ] This includes conducting larger, prospective studies to evaluate its efficacy and safety in preventing thromboembolic complications during stent placement for stroke or aneurysms.
Cangrelor is classified as an antiplatelet agent and specifically falls under the category of P2Y12 receptor inhibitors. It was developed as a synthetic analog of adenosine triphosphate (ATP) and is recognized for its effectiveness in reducing major adverse cardiac events during coronary interventions .
The synthesis of cangrelor involves several steps, with a focus on producing high purity to minimize impurities that could affect its efficacy.
Cangrelor's molecular formula is .
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography coupled with mass spectrometry (LC-MS) are employed to characterize the molecular structure and confirm the purity of cangrelor during synthesis .
Cangrelor undergoes various chemical reactions during its synthesis, particularly hydrolysis and oxidation, which can lead to degradation products.
Cangrelor acts as a reversible antagonist of the P2Y12 receptor on platelets.
Cangrelor exhibits several notable physical and chemical properties:
Cangrelor has significant applications in medical practice:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3